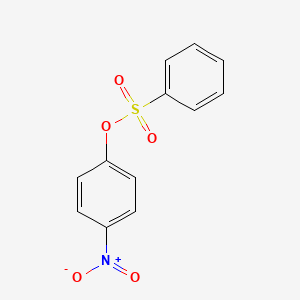![molecular formula C28H26ClN3O4S B11960193 Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)
Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl (2Z)-5-(4-Chlorphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen vereint.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Isopropyl (2Z)-5-(4-Chlorphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Indolderivats, gefolgt von der Bildung des Thiazolopyrimidin-Kerns. Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Isopropylalkohol unter sauren Bedingungen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von automatisierten Reaktoren und Durchflussanlagen umfassen, um konstante Reaktionsbedingungen und eine effiziente Produktion sicherzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen
Isopropyl (2Z)-5-(4-Chlorphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppen in Alkohole umwandeln.
Substitution: Halogenierung und andere Substitutionsreaktionen können am aromatischen Ring auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Brom. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkohol-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
Isopropyl (2Z)-5-(4-Chlorphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebs-Eigenschaften.
Medizin: Als potenzieller therapeutischer Wirkstoff untersucht, aufgrund seiner einzigartigen Struktur und funktionellen Gruppen.
Wirkmechanismus
Der Wirkmechanismus von Isopropyl (2Z)-5-(4-Chlorphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und nachgeschaltete Effekte auslösen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem biologischen Kontext ab .
Wirkmechanismus
The mechanism of action of Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-[2-Hydroxy-3-(4-Methoxyphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-3,7-dihydro-1H-purin-2,6-dion
- (2Z)-2-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3,7(2H)-dion
Einzigartigkeit
Isopropyl (2Z)-5-(4-Chlorphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-yliden)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-carboxylat ist aufgrund seiner Kombination aus funktionellen Gruppen und struktureller Komplexität einzigartig. Diese Einzigartigkeit trägt zu seinem vielfältigen Anwendungsspektrum und seinem Potenzial für weitere Forschung und Entwicklung bei.
Eigenschaften
Molekularformel |
C28H26ClN3O4S |
|---|---|
Molekulargewicht |
536.0 g/mol |
IUPAC-Name |
propan-2-yl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H26ClN3O4S/c1-5-14-31-20-9-7-6-8-19(20)22(25(31)33)24-26(34)32-23(17-10-12-18(29)13-11-17)21(27(35)36-15(2)3)16(4)30-28(32)37-24/h6-13,15,23H,5,14H2,1-4H3/b24-22- |
InChI-Schlüssel |
MAUPTGGBCOZDOP-GYHWCHFESA-N |
Isomerische SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)Cl)/C1=O |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=C(C=C5)Cl)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


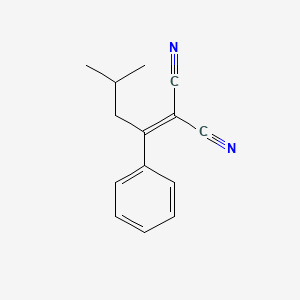

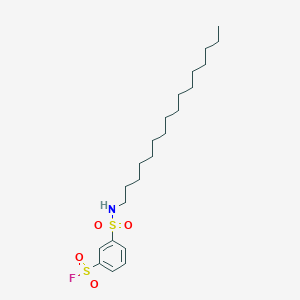
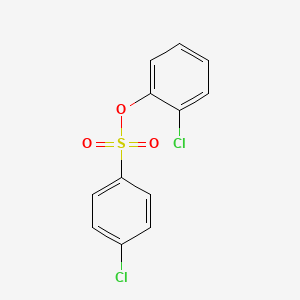
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
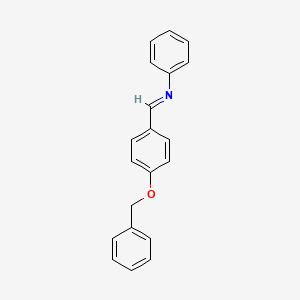
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11960160.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
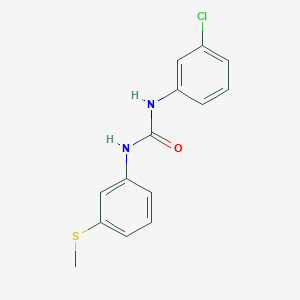
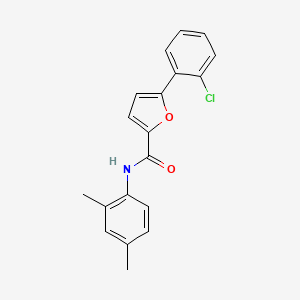
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)
